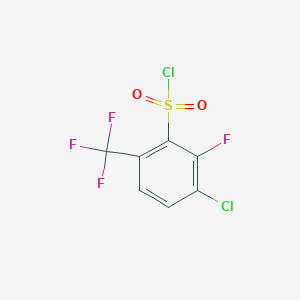

3-氯-2-氟-6-(三氟甲基)苯磺酰氯

描述

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a type of benzenesulfonyl chloride . It is an organic compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride can be represented by the SMILES stringFC(F)(F)c1ccccc1S(Cl)(=O)=O . The InChI representation is InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h1-4H . The 3D structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a clear pale yellow to brown liquid . It has a refractive index of 1.485 (lit.) and a boiling point of 88-90 °C/6 mmHg (lit.) . The density of this compound is 1.526 g/mL at 25 °C (lit.) .科学研究应用

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a building block for the synthesis of various drug molecules. Its unique structure, which includes both sulfonyl and trifluoromethyl groups, makes it a valuable intermediate in creating compounds with potential therapeutic effects. For instance, it can be used to develop new anti-inflammatory agents or antibiotics by incorporating it into larger, more complex molecules that interact with biological targets .

Material Science

The compound finds application in material science, particularly in the development of advanced polymers and coatings. Its ability to introduce fluorinated groups into polymers can result in materials with enhanced chemical resistance, stability, and unique surface properties. This is particularly useful in creating specialized coatings that require a high degree of environmental resistance .

Chemical Synthesis

In chemical synthesis, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile reagent for introducing sulfonyl chloride groups into organic molecules. This is a crucial step in synthesizing sulfonamides and sulfones, which are important classes of compounds in various chemical industries, including dyes, agrochemicals, and fragrance production .

Agriculture

The compound’s derivatives are explored for their potential use in agriculture, particularly in the synthesis of novel pesticides and herbicides. The trifluoromethyl group can impart properties such as increased potency and selectivity towards target pests, potentially leading to more effective and environmentally friendly agricultural chemicals .

Industrial Applications

Industrially, this chemical is used as an intermediate in the manufacture of other chemical products. It can be involved in the production of fire retardant materials, due to its chlorine and fluorine content, which help in reducing flammability. Additionally, it may be used in the synthesis of refrigerants and other industrial chemicals that require the stability provided by the trifluoromethyl group .

Environmental Science

In environmental science, research is being conducted on the impact of fluorinated compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride on the environment. Its breakdown products and their interactions with ecosystems are studied to ensure that any use of the compound is safe and sustainable. This includes assessing its persistence in the environment and potential bioaccumulation .

安全和危害

This compound is considered hazardous and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, do not induce vomiting and seek immediate medical attention .

作用机制

Target of Action

Benzenesulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .

Mode of Action

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfonyl group is a good leaving group, making the compound susceptible to attack by nucleophiles such as amines, alcohols, and thiols .

Biochemical Pathways

The compound’s reactivity suggests it could be involved in the modification of proteins or other biomolecules containing amine, alcohol, or thiol groups .

Result of Action

Given its reactivity, it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride . For example, a lower pH (more acidic environment) could potentially increase the reactivity of the compound by protonating nucleophiles, making them more susceptible to attack .

属性

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O2S/c8-4-2-1-3(7(11,12)13)6(5(4)10)16(9,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCXKIVHRIJBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

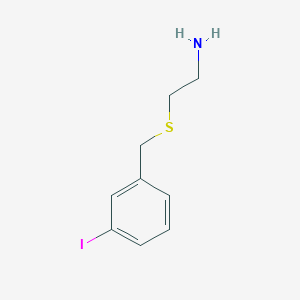

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)